molecular formula C10H13BFNO2 B15360534 (S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid

(S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B15360534
M. Wt: 209.03 g/mol
InChI Key: ZWPBPJKLTPTHGZ-VIFPVBQESA-N
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Description

(S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is an organoboronic compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-fluoropyrrolidinyl group in the (S)-configuration. This compound is known for its significant role in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:

  • Boronic Ester Formation: : Starting with the aryl halide or triflate, the boronic ester is formed via a palladium-catalyzed borylation reaction.

  • Hydrolysis: : The boronic ester undergoes hydrolysis to yield the boronic acid.

  • Pyrrolidine Introduction: : The pyrrolidine moiety is introduced via nucleophilic substitution on an appropriate precursor such as an aryl fluoride.

Industrial Production Methods: In an industrial context, large-scale production might involve:

  • Palladium-Catalyzed Cross-Coupling: : Utilizing efficient catalysts and optimized conditions to maximize yield and purity.

  • Automated Synthesis Platforms: : Leveraging continuous flow chemistry and robotic platforms to streamline and scale up the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

(S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid participates in:

  • Suzuki-Miyaura Cross-Coupling: : Formation of biaryl and polyaryl compounds.

  • Oxidation and Reduction Reactions: : Though less common, under specific conditions, the boronic acid can undergo oxidation to form corresponding alcohols.

Common Reagents and Conditions

  • Palladium Catalysts: : Pd(PPh3)4, PdCl2(dppf) commonly employed.

  • Bases: : NaOH, K2CO3 are used to deprotonate the boronic acid, facilitating the coupling.

  • Solvents: : Aqueous or organic solvents such as THF, DME often utilized.

Major Products Formed

  • Biaryl Derivatives: : Widely applied in pharmaceuticals and materials science.

  • Fluorinated Compounds: : Leveraging the fluorine atom for enhanced biological activity or stability.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Key reagent in constructing complex molecules, enhancing reaction efficiency, and selectivity in forming carbon-carbon bonds.

Biology

  • Molecular Probes: : Utilized in designing probes for biological imaging and diagnostic applications.

  • Ligand Synthesis: : Contributing to the development of chiral ligands for enantioselective catalysis.

Medicine

  • Drug Development: : Integral in synthesizing pharmaceuticals, particularly where boronic acid moieties contribute to activity, such as proteasome inhibitors.

Industry

  • Materials Science: : Applied in developing advanced materials with specific electronic properties.

  • Polymer Chemistry: : Incorporated into polymer backbones for creating functional materials with unique characteristics.

Mechanism of Action

The compound's mechanism of action, particularly in Suzuki-Miyaura reactions, involves:

  • Transmetalation: : Interaction between the boron atom and palladium catalyst.

  • Reductive Elimination: : Formation of the final coupled product through bond formation and release of the catalyst.

Molecular Targets and Pathways

  • Proteasome Inhibition: : Boronic acids can inhibit proteasomes, crucial for developing therapeutic agents against certain cancers.

  • Enzymatic Targets: : Fluorinated pyrrolidine moiety may enhance binding and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid: : Basic structure without the pyrrolidine and fluorine modifications.

  • Pyrrolidinylboronic Acids: : Lacking the fluorine substitution.

Unique Attributes

  • Fluorine Atom: : Enhances lipophilicity and metabolic stability, making it advantageous over non-fluorinated analogs.

  • Chirality: : The (S)-configuration may provide enantioselectivity in chiral synthesis, unlike its racemic counterparts.

By capitalizing on these attributes, (S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid distinguishes itself as a highly valuable compound in various scientific and industrial contexts.

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Properties

Molecular Formula

C10H13BFNO2

Molecular Weight

209.03 g/mol

IUPAC Name

[4-[(3S)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid

InChI

InChI=1S/C10H13BFNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h1-4,9,14-15H,5-7H2/t9-/m0/s1

InChI Key

ZWPBPJKLTPTHGZ-VIFPVBQESA-N

Isomeric SMILES

B(C1=CC=C(C=C1)N2CC[C@@H](C2)F)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)N2CCC(C2)F)(O)O

Origin of Product

United States

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